molecular formula C20H18ClFN2O2S B4056944 2-[(2-chloro-4-fluorobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone

2-[(2-chloro-4-fluorobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone

Cat. No.: B4056944
M. Wt: 404.9 g/mol
InChI Key: AQGZMVHSUWINJA-UHFFFAOYSA-N
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Description

2-[(2-chloro-4-fluorobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C20H18ClFN2O2S and its molecular weight is 404.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.0761549 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • A novel series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones, related to the compound , demonstrated promising in vitro antitumor properties. Certain derivatives showed excellent antitumor activities with growth inhibitory concentrations comparable or superior to standard drugs, particularly against lung, CNS, and breast cancer cells (El-Azab et al., 2017).

Antimicrobial Activities

  • Quinazolinone derivatives, including those similar to the specified compound, have shown significant antimicrobial activities. Some demonstrated excellent inhibitory effects against specific bacterial and fungal strains, outperforming commercial bactericides and fungicides (Yan et al., 2016).

Anti-inflammatory Activity

  • Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, related to the compound, showed potential for inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activities (Sun et al., 2019).

Antifungal Activity

  • Some 6-fluoro-4-quinazolinol derivatives, related to the compound , were found to have good antifungal activities against various fungi, impacting fungal growth and cellular structures (Xu et al., 2007).

Synthesis Methods

  • Various methods for the synthesis of quinazolinones, including those similar to the specified compound, have been developed. These methods highlight the efficient synthesis of quinazolinones with diverse functional groups under mild conditions (Cheng et al., 2013).

Cytotoxicity Studies

  • Thioxo-quinazolino[3,4-a]quinazolinones, structurally related to the specified compound, were evaluated for cytotoxicity in certain cancer cell lines. These studies help in understanding the potential therapeutic applications of quinazolinones (Mohammadhosseini et al., 2017).

Chemical Sensor Application

  • Quinazolinone derivatives have been used as fluoroionophores in chemical sensors, particularly for detecting Fe3+ ions. This application exploits the photophysical properties of quinazolinones (Zhang et al., 2007).

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-(oxolan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2S/c21-17-10-14(22)8-7-13(17)12-27-20-23-18-6-2-1-5-16(18)19(25)24(20)11-15-4-3-9-26-15/h1-2,5-8,10,15H,3-4,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGZMVHSUWINJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-chloro-4-fluorobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone
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2-[(2-chloro-4-fluorobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone
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2-[(2-chloro-4-fluorobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone
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2-[(2-chloro-4-fluorobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone
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2-[(2-chloro-4-fluorobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone
Reactant of Route 6
2-[(2-chloro-4-fluorobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone

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